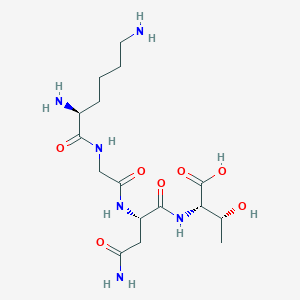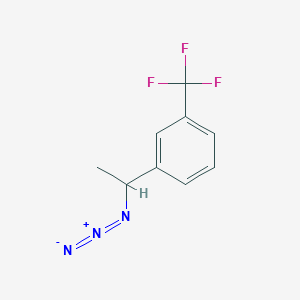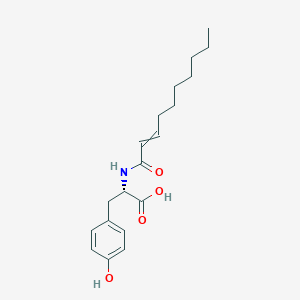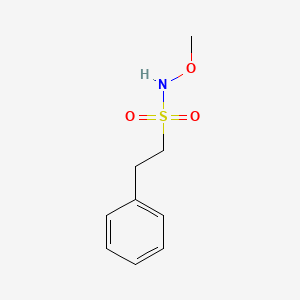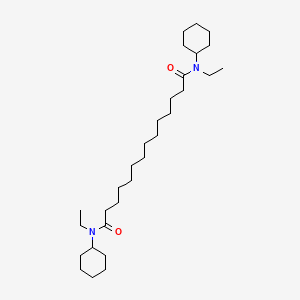
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long carbon chain and the presence of cyclohexyl and ethyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide typically involves the reaction of dicyclohexylamine with a tetradecanedioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for temperature and pressure control, and continuous monitoring to maintain product quality. The industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long carbon chain and bulky cyclohexyl groups allow it to fit into specific binding sites, modulating the activity of target molecules. This interaction can lead to changes in cellular signaling pathways and biochemical processes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dicyclohexyl-1,4-benzenediamine: Similar in structure but with a different functional group arrangement.
N,N’-Dicyclohexylterephthalamide: Shares the cyclohexyl groups but differs in the carbon chain length and functional groups.
Uniqueness
N~1~,N~14~-Dicyclohexyl-N~1~,N~14~-diethyltetradecanediamide is unique due to its specific combination of cyclohexyl and ethyl groups attached to a long tetradecane chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
820251-65-8 |
|---|---|
Molekularformel |
C30H56N2O2 |
Molekulargewicht |
476.8 g/mol |
IUPAC-Name |
N,N'-dicyclohexyl-N,N'-diethyltetradecanediamide |
InChI |
InChI=1S/C30H56N2O2/c1-3-31(27-21-15-13-16-22-27)29(33)25-19-11-9-7-5-6-8-10-12-20-26-30(34)32(4-2)28-23-17-14-18-24-28/h27-28H,3-26H2,1-2H3 |
InChI-Schlüssel |
NEOGYACDGYUCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)CCCCCCCCCCCCC(=O)N(CC)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


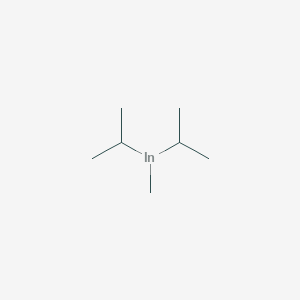

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)

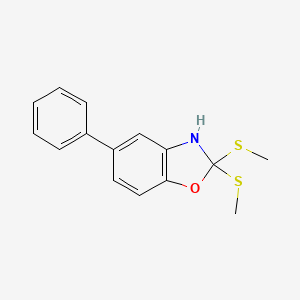
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)


![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

